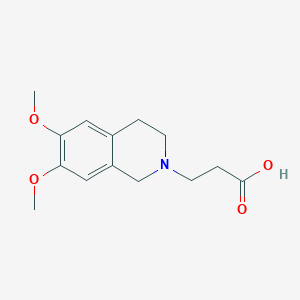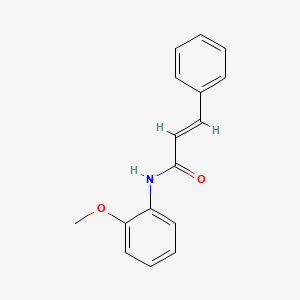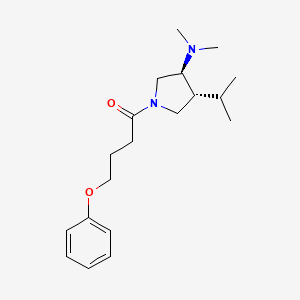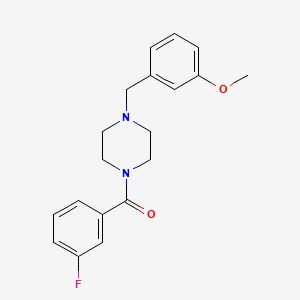![molecular formula C18H18N2O3 B5630327 phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B5630327.png)
phenyl [2-(1-pyrrolidinylcarbonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenyl carbamate derivatives often involves multi-step reactions, including acylation, nucleophilic substitution, and optimization of conditions to yield the desired compound. One approach detailed the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, synthesized from 6-chloropyrimidine-4-amine through acylation and nucleophilic substitution, optimized for efficient production (Gan et al., 2021).
Molecular Structure Analysis
The molecular and crystal structures of phenyl carbamates, including variations with pyridinyl groups, have been explored to understand their conformational and structural relationships. Research on methoxyphenyl-N-pyridinylcarbamates, for example, has provided insights into their crystal structures and conformational analysis, highlighting the role of N-H···N hydrogen bonds in structuring (Mocilac & Gallagher, 2012).
Chemical Reactions and Properties
Phenyl carbamates undergo various chemical reactions, including ring transformations that demonstrate the effects of substitution on the benzene ring, influencing the equilibrium between different tautomers. Studies on 2-furylcarbamates transforming to 5-hydroxy-3-pyrrolin-2-ones under certain conditions have shed light on such dynamic chemical behaviors (Yakushijin et al., 1981).
Physical Properties Analysis
The physical properties of phenyl carbamates, such as crystallography and polymorphism, are crucial for understanding their stability and behavior in different environments. The discovery of unknown polymorphs of phenyl carbamate and their characterization through techniques like PXRD and DSC has provided valuable insights into their phase transformations and physical characteristics (Wishkerman & Bernstein, 2008).
Chemical Properties Analysis
Investigations into the chemical properties of phenyl carbamates focus on their reactivity, bonding interactions, and the impact of structural variations on these aspects. The role of hydrogen bonding in determining the molecular structure and stability, as seen in compounds like tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate, highlights the intricate balance of forces shaping the behavior of these molecules (Koch et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-12-6-7-13-20)15-10-4-5-11-16(15)19-18(22)23-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGRJMHFDMFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
phenyl N-[2-(pyrrolidine-1-carbonyl)phenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)

![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)


![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)

![2-methoxy-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5630315.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-[(6-methylpyridin-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630322.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-2-yl)methyl]propanamide](/img/structure/B5630323.png)
